molecular formula C20H14N2O3 B11164828 2-(furan-2-yl)-N-(3-hydroxyphenyl)quinoline-4-carboxamide

2-(furan-2-yl)-N-(3-hydroxyphenyl)quinoline-4-carboxamide

Cat. No.: B11164828
M. Wt: 330.3 g/mol
InChI Key: MYTYGDGFWHPHRS-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-(3-hydroxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, materials science, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-(3-hydroxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction between a furan boronic acid and a halogenated quinoline derivative.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the quinoline carboxylic acid and 3-hydroxyaniline.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-(3-hydroxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-(3-hydroxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-N-phenylquinoline-4-carboxamide: Lacks the hydroxy group on the phenyl ring.

    2-(thiophen-2-yl)-N-(3-hydroxyphenyl)quinoline-4-carboxamide: Contains a thiophene ring instead of a furan ring.

    2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide: Hydroxy group is positioned differently on the phenyl ring.

Uniqueness

The presence of the furan ring and the hydroxy group on the phenyl ring in 2-(furan-2-yl)-N-(3-hydroxyphenyl)quinoline-4-carboxamide may confer unique properties, such as specific binding affinities, reactivity, and biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

2-(furan-2-yl)-N-(3-hydroxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C20H14N2O3/c23-14-6-3-5-13(11-14)21-20(24)16-12-18(19-9-4-10-25-19)22-17-8-2-1-7-15(16)17/h1-12,23H,(H,21,24)

InChI Key

MYTYGDGFWHPHRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC(=CC=C4)O

Origin of Product

United States

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